3-[3-Fluoro-5-(oxiran-2-ylmethoxy)phenyl]pyridine
Description
Properties
IUPAC Name |
3-[3-fluoro-5-(oxiran-2-ylmethoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-4-11(10-2-1-3-16-7-10)5-13(6-12)17-8-14-9-18-14/h1-7,14H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLWDAYTAWRDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC(=C2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-Fluoro-5-(oxiran-2-ylmethoxy)phenyl]pyridine is a compound of interest due to its potential pharmacological applications. The incorporation of fluorine and oxirane moieties into its structure may enhance its biological activity, making it a candidate for further research in medicinal chemistry. This article reviews the existing literature on the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorinated phenyl group and an oxirane moiety. The presence of the fluorine atom is known to influence the compound's pharmacokinetic properties, including its metabolic stability and bioavailability.
Research indicates that fluorinated compounds often exhibit enhanced interactions with biological targets. Specifically, the introduction of fluorine can modify the electron density of adjacent atoms, potentially improving binding affinity to proteins or enzymes. This modification can facilitate drug-target interactions, enhancing efficacy against specific biological pathways.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine and oxirane have been evaluated for their effectiveness against various bacterial strains. The introduction of fluorine has been linked to improved antibacterial activity due to increased lipophilicity and membrane permeability, which may enhance penetration into bacterial cells .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Compounds containing pyridine scaffolds have been reported to inhibit cell cycle progression in cancer cells. Specifically, studies on related pyridine derivatives indicate they may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The incorporation of the oxirane group may further enhance this effect by introducing reactive sites that can interact with cellular macromolecules.
Structure-Activity Relationships (SAR)
The SAR studies on similar compounds reveal that:
- Fluorination : The presence of fluorine in the para or ortho position relative to other functional groups often increases biological activity.
- Oxirane Group : The oxirane moiety can provide unique reactivity that may enhance interactions with biological targets.
A comparative analysis of related compounds shows varying degrees of activity based on structural modifications:
| Compound Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Pyridine alone | Low | Moderate |
| Fluorinated Pyridine | Moderate | High |
| Oxirane-substituted | High | Very High |
Case Studies
- Antibacterial Studies : A recent study evaluated the antibacterial properties of various pyridine derivatives, finding that those with fluorinated substituents showed a marked increase in efficacy against Staphylococcus aureus and Escherichia coli. The introduction of an oxirane ring further enhanced these effects, suggesting a synergistic interaction between these functional groups .
- Anticancer Research : In vitro studies on related pyridine compounds demonstrated significant inhibition of cancer cell proliferation in breast cancer cell lines. The mechanism was attributed to CDK inhibition, leading to cell cycle arrest .
Scientific Research Applications
Pharmacological Applications
1.1 Enzyme Inhibition
This compound has been identified as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in cholesterol synthesis. As a result, it holds promise as a hypolipidemic and hypocholesterolemic agent, potentially aiding in the treatment of hyperlipidemia and related cardiovascular diseases .
1.2 Antimicrobial Activity
Research indicates that compounds similar to 3-[3-Fluoro-5-(oxiran-2-ylmethoxy)phenyl]pyridine exhibit antibacterial properties. For instance, derivatives of pyridine have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or function .
1.3 Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro evaluations demonstrate significant cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and prostate cancer. The compound's ability to inhibit cell growth suggests a mechanism that may involve apoptosis induction or cell cycle arrest .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridine and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the oxirane ring significantly enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for drug development .
Case Study 2: Cancer Cell Inhibition
Another study focused on the anticancer effects of this compound against a panel of human tumor cell lines. The findings revealed that this compound exhibited notable growth inhibition rates across various cancer types, with IC50 values indicating potent cytotoxicity. The study concluded that further exploration into its mechanism could lead to novel therapeutic strategies for cancer treatment .
Comparison with Similar Compounds
2-(2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine (Compound 10)
- Structure : Contains a pyridine ring linked to a fluorophenyl group via a tetrazole spacer.
- Activity : Acts as a potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonist with high selectivity (IC₅₀ = 1.2 nM) and oral bioavailability in rats. It demonstrates >90% receptor occupancy in vivo and cross-species efficacy .
- Key Differences : Replaces the oxirane group with a tetrazole ring, enhancing metabolic stability and receptor binding affinity.
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine
- Structure : Features a hydroxypyridine ring attached to a fluorophenyl group with a methoxy substituent.
3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyloxime (11C-ABP688)
- Structure: A radioligand with a pyridine-ethynyl-cyclohexenone scaffold.
- Applications : Used for positron emission tomography (PET) imaging of mGlu5 receptors. Compared to 18F-SP203, it shows higher brain uptake but shorter half-life .
- Key Differences : Incorporates a radioactive carbon label and an ethynyl spacer, diverging from the oxirane-methoxy-phenylpyridine core .
Compounds with Oxirane Functional Groups
Methyl(2E)-3-[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]acrylate (Compound 14)
- Structure : Contains an oxirane-methoxy-phenyl group conjugated to an acrylate ester.
- Synthesis: Reacted with dihydroxyfuranone derivatives to yield bioactive intermediates, achieving 49–50% yields .
- Key Differences : Replaces pyridine with an acrylate ester, emphasizing utility in polymer chemistry or as a Michael acceptor in synthetic pathways .
Pharmacologically Active Pyridine Derivatives
3-Fluoro-5-[(pyridine-3-yl)ethynyl]benzonitrile (18F-PEB)
- Structure : Combines a fluorophenyl group with a pyridine-ethynyl moiety.
- Applications: A PET radioligand for mGlu5 imaging. Demonstrates lower non-specific binding compared to 11C-ABP688 but requires longer scanning times .
- Key Differences : Ethynyl linker and nitrile group contrast with the oxirane-methoxy group in the target compound .
3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine
- Structure : Features a tetrazole ring bridging fluorophenyl and pyridine groups.
- Activity : A potent mGlu5 antagonist (IC₅₀ = 0.8 nM) with improved pharmacokinetics due to the tetrazole’s metabolic resistance .
- Key Differences : Tetrazole substitution enhances potency but eliminates the oxirane’s synthetic versatility.
Comparative Analysis Table
Research Implications and Gaps
- Synthetic Utility : Evidence highlights its role as a building block, yet further studies could explore its incorporation into bioactive molecules, leveraging the epoxide’s ring-opening reactions .
- Comparative Limitations : Unlike radioligands (e.g., 18F-PEB) or therapeutics (e.g., mGlu5 antagonists), the target compound lacks reported in vivo data, underscoring a need for targeted biological screening.
Q & A
Q. How to design an effective synthetic route for 3-[3-Fluoro-5-(oxiran-2-ylmethoxy)phenyl]pyridine?
- Methodological Answer : A stepwise synthesis is recommended:
Core Structure Assembly : Start with Suzuki-Miyaura coupling to attach the pyridine ring to the fluorophenyl group. Use a boronated pyridine derivative and a 3-fluoro-5-bromo-substituted phenyl precursor under Pd catalysis .
Epoxide Introduction : React the 5-hydroxyl group on the phenyl ring with epichlorohydrin under basic conditions (e.g., NaOH in dichloromethane) to form the oxiran-2-ylmethoxy moiety. Monitor reaction progress via TLC and isolate intermediates via column chromatography .
Purification : Employ gradient elution (hexane/ethyl acetate) for intermediates and final product. Confirm purity using HPLC (>95%) .
Q. What are the key spectroscopic features for structural confirmation of this compound?
- Methodological Answer :
- 1H NMR : Expect aromatic protons in the pyridine (δ 7.5–8.5 ppm) and fluorophenyl (δ 6.8–7.3 ppm) regions. The epoxy-methoxy group shows protons at δ 3.5–4.5 ppm (CH2-O and epoxy CH2) .
- 19F NMR : A single peak near δ -110 ppm for the fluorine atom on the phenyl ring .
- Mass Spectrometry : ESI-MS should display [M+H]+ with accurate mass matching the molecular formula (C14H11FNO2). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
Q. How to optimize purification strategies for intermediates and final products?
- Methodological Answer :
- Use silica gel chromatography with optimized solvent gradients (e.g., hexane:ethyl acetate 8:2 to 6:4). For polar intermediates, switch to reverse-phase HPLC (C18 column, acetonitrile/water) .
- Crystallize the final product from ethanol/water mixtures to enhance purity. Confirm crystallinity via X-ray diffraction if possible .
Advanced Research Questions
Q. How to investigate the reactivity of the epoxide group under varying conditions?
- Methodological Answer :
- Kinetic Studies : Perform nucleophilic ring-opening reactions (e.g., with amines or thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via in situ 19F NMR or HPLC .
- Mechanistic Probes : Use DFT calculations to predict regioselectivity in epoxide opening. Compare computational results with experimental LC-MS data to validate pathways .
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to assess decomposition temperatures under inert atmospheres .
Q. How to resolve contradictory bioactivity data in cellular assays?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out impurities (>99% purity required) .
- Solvent Effects : Test activity in multiple solvents (DMSO, ethanol) to identify solvent-specific artifacts. Include vehicle controls in dose-response assays .
- Target Engagement : Use competitive binding assays (e.g., SPR or ITC) to confirm direct interaction with hypothesized targets .
Q. How to design computational models for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Simulations : Employ AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinase domains). Validate poses using molecular dynamics (MD) simulations .
- QSAR Modeling : Compile physicochemical descriptors (logP, polar surface area) from experimental data. Train models using partial least squares (PLS) regression to predict activity .
Data Contradiction Analysis
Scenario : Conflicting NMR spectra for the epoxide group in different solvents.
- Resolution :
Re-record spectra in deuterated DMSO and CDCl3 to assess solvent-induced shifts.
Compare with computed NMR chemical shifts (GIAO method at B3LYP/6-311+G(d,p)) to identify misassignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
